REACTION_CXSMILES
|
C1O[C:4]2([CH:11]3[CH2:12][C:7]4([S:14]([NH2:17])(=[O:16])=[O:15])[CH2:8][CH:9]([CH2:13][CH:5]2[CH2:6]4)[CH2:10]3)[O:3]C1.Cl>C1COCC1>[NH2:17][S:14]([C:7]12[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:13][CH:5]([C:4]3=[O:3])[CH2:6]1)[CH2:8]2)(=[O:15])=[O:16]
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C1COC2(C3CC4(CC(CC2C4)C3)S(=O)(=O)N)O1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
quenched with saturated sodium bicarbonate, and product
|
Type
|
EXTRACTION
|
Details
|
extracted with 20% methanol in chloroform (2×) and 40% THF in DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Extracts dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C12CC3C(C(CC(C1)C3)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |